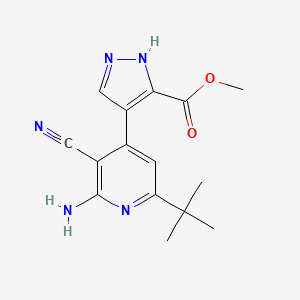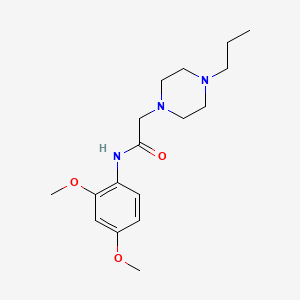
methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate, also known as MABC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MABC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用機序
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate exerts its effects by binding to the CB1 receptor and modulating its activity. The CB1 receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the CB1 receptor has been shown to have a wide range of physiological effects, including pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate has also been found to have anti-inflammatory and neuroprotective effects, which may be beneficial for the treatment of various neurological disorders.
実験室実験の利点と制限
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its high affinity for the CB1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate also has several limitations, including its high cost, limited availability, and the need for specialized equipment and expertise to synthesize and study the compound.
将来の方向性
There are several future directions for the study of methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate, including the development of more efficient and cost-effective synthesis methods, the optimization of methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate's pharmacological properties, and the investigation of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate's effects and to identify potential drug targets for the treatment of neurological disorders.
合成法
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the use of catalytic hydrogenation, Suzuki-Miyaura coupling, and Sonogashira coupling. The most commonly used method for synthesizing methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate is the Sonogashira coupling method, which involves the reaction of 2-amino-6-tert-butyl-3-cyanopyridine with 4-iodo-1H-pyrazole-3-carboxylic acid methyl ester in the presence of a palladium catalyst and copper iodide.
科学的研究の応用
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neurobiology. methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate has been found to have a high affinity for the cannabinoid CB1 receptor and has shown potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)11-5-8(9(6-16)13(17)19-11)10-7-18-20-12(10)14(21)22-4/h5,7H,1-4H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJGXDBJYPANLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=C(NN=C2)C(=O)OC)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5300336.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B5300343.png)
![N-cyclopropyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5300345.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)
![2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5300358.png)
![2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5300360.png)

![8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5300372.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5300381.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidin-2-amine](/img/structure/B5300397.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300409.png)
